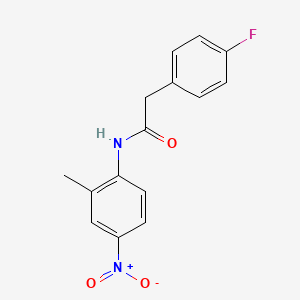

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenyl group at the 2-position and a 2-methyl-4-nitrophenyl moiety as the N-substituent.

Structurally, the molecule features:

- A 4-fluorophenyl group, which enhances lipophilicity and influences binding interactions via halogen bonding.

- An acetamide backbone, serving as a flexible linker that can accommodate diverse substituents.

Synthesis: The compound is typically synthesized via condensation reactions between activated acetic acid derivatives (e.g., chloroacetamides) and substituted anilines. For example, in , derivatives of N-(2-methyl-4-nitrophenyl)acetamide were synthesized using copper-catalyzed click chemistry or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCPNZPAQVSURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the acylation of 2-methyl-4-nitroaniline with 2-(4-fluorophenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

Reduction: 2-(4-fluorophenyl)-N-(2-methyl-4-aminophenyl)acetamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of nitro and fluorine groups with biological molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in the target molecule. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., nitro, sulfamoyl) enhance antimicrobial and enzyme inhibitory activities by improving target binding .

Fluorophenyl-Containing Acetamides in Drug Discovery

Key Observations:

- Cyanopyridine-fluorophenyl hybrids (e.g., LBJ-01 to LBJ-11) show moderate to high IDO1 inhibition (IC₅₀ = 0.8–5.2 µM), with activity dependent on substituent position .

- Triazole-acetamides (e.g., compound 9e in ) exhibit potent cytotoxicity (IC₅₀ = 4.7 µM against MCF-7 cells) due to enhanced π-π stacking with cellular targets .

Nitrophenyl Derivatives and Toxicity Considerations

Compounds with nitrophenyl groups, including this compound, require careful toxicity evaluation. highlights that nitro-containing analogs (e.g., 5-nitrofurans) can induce carcinogenicity in murine models, particularly affecting the forestomach and hematopoietic system . However, strategic placement of nitro groups (e.g., para vs. ortho positions) may mitigate risks while retaining efficacy.

Biological Activity

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anticancer properties. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-fluoroaniline with 2-methyl-4-nitroacetophenone under acidic conditions. The reaction pathway can be optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways. The presence of the nitro and fluorine substituents significantly influences its lipophilicity and membrane permeability, facilitating cellular uptake and interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability post-treatment.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 (liver carcinoma) | 12.5 |

| Control (Doxorubicin) | HEPG2 | 0.5 |

| 2-(methyl-4-nitrophenyl)acetamide | HEPG2 | 25.0 |

The IC50 values indicate that the compound has a moderate level of cytotoxicity compared to standard chemotherapeutics like Doxorubicin, suggesting further investigation into its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition percentage at a concentration of 40 µM was found to be significant, indicating that structural modifications can enhance its activity.

Table 2: Tyrosinase Inhibition Activity

| Compound | % Inhibition at 40 µM |

|---|---|

| This compound | 45.3 |

| Control (Kojic Acid) | 60.0 |

This data suggests that while the compound shows promise as a tyrosinase inhibitor, it may not be as potent as established inhibitors like Kojic Acid.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as nitro and halogens enhances biological activity through improved binding affinity to target enzymes. Conversely, bulky substituents may hinder activity due to steric effects.

Key Findings:

- Fluorine Substituent: Enhances lipophilicity and cellular uptake.

- Nitro Group: Influences electronic properties, affecting enzyme interaction.

- Methyl Group: Modulates hydrophobicity, impacting overall bioactivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings. For instance, a study demonstrated its effectiveness in reducing tumor growth in xenograft models when administered alongside conventional chemotherapy agents.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

Methodology :

- Step 1 : Start with nucleophilic substitution between 4-fluoroacetophenone and 2-methyl-4-nitroaniline. Use dichloromethane (DCM) as a solvent and triethylamine as a base to deprotonate the amine .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3).

- Step 3 : Optimize yield by varying temperature (40–60°C) and catalyst (e.g., DMAP or HOBt). Evidence suggests that higher temperatures (60°C) improve amide bond formation .

- Purification : Recrystallize from ethanol or use column chromatography with silica gel (60–120 mesh).

Q. How is structural integrity confirmed for this compound?

Methodology :

- NMR : Analyze and NMR spectra for characteristic peaks:

- Fluorophenyl moiety : Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8.5 Hz) .

- Acetamide group : NH proton at δ 8.1–8.3 ppm (singlet) and carbonyl carbon at δ 168–170 ppm .

- IR : Confirm amide C=O stretch at 1650–1680 cm and nitro group (NO) at 1520 cm .

- Mass Spectrometry : Molecular ion peak at m/z 318.3 (calculated for CHFNO) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodology :

- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC values for kinase inhibition may arise from using HeLa vs. HEK293 cells .

- Step 2 : Perform dose-response curves with ≥10 concentrations (0.1–100 µM) to ensure reproducibility.

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target engagement .

Example : A study reported conflicting cytotoxicity data (IC = 12 µM vs. 45 µM). Resolution involved standardizing MTT assay protocols and verifying mitochondrial activity interference .

Q. How can crystallographic data inform molecular interactions with biological targets?

Methodology :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding patterns (e.g., N–H···O interactions between acetamide and active-site residues) .

- Docking Simulations : Use software like AutoDock Vina to model binding poses. Align crystallographic coordinates (PDB ID: N/A) with homology models of target proteins .

Q. Key Findings :

- The fluorophenyl group participates in π-π stacking with tyrosine residues in kinase domains .

- Nitro group orientation affects steric hindrance in binding pockets .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodology :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for aryl acetamides) .

Q. How can enantiomeric purity be achieved if chiral intermediates are involved?

Methodology :

- Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during acetamide formation to control stereochemistry .

Q. What computational tools analyze electronic effects of substituents on bioactivity?

Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Hammett Constants : Correlate σ values of substituents (e.g., -NO: σ = 1.27) with bioactivity trends .

Q. Data Contradiction Analysis

Q. Why do spectroscopic data vary between synthetic batches?

Root Cause :

- Impurities : Residual solvents (e.g., DCM) may obscure NMR peaks. Use DO exchange to identify labile protons .

- Tautomerism : The nitro group may adopt different resonance forms, altering chemical shifts .

Q. Resolution :

- Repurify via preparative HPLC (C18 column, acetonitrile/water gradient).

- Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.